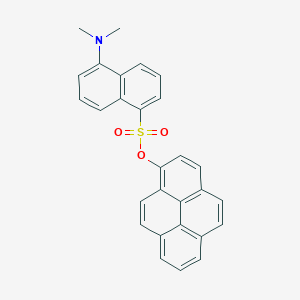
pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(diméthylamino)naphtalène-1-sulfonate de pyrène-1-yle: est un composé fluorescent qui combine les caractéristiques structurales du pyrène et du naphtalène. Il est reconnu pour ses fortes propriétés de fluorescence, ce qui le rend utile dans diverses applications scientifiques, notamment dans les domaines de la chimie et de la biologie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 5-(diméthylamino)naphtalène-1-sulfonate de pyrène-1-yle implique généralement la réaction du pyrène avec le chlorure de 5-(diméthylamino)naphtalène-1-sulfonyle. La réaction est effectuée en présence d'une base, comme la triéthylamine, dans un solvant organique comme le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures jusqu'à la formation du produit souhaité .
Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions:
Réactions de substitution: Le 5-(diméthylamino)naphtalène-1-sulfonate de pyrène-1-yle peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonate.
Réactions d'oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réactions de réduction: La réduction du groupe sulfonate peut conduire à la formation de sulfinates ou de thiols.
Réactifs et conditions courantes:
Substitution: Des réactifs comme l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires.
Oxydation: Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits:
Substitution: Formation de dérivés de sulfonamide.
Oxydation: Formation de sulfoxydes ou de sulfones.
Réduction: Formation de sulfinates ou de thiols.
Applications De Recherche Scientifique
Chimie:
- Utilisé comme sonde fluorescente dans diverses analyses chimiques.
- Employé dans la synthèse d'autres composés fluorescents.
Biologie:
- Utilisé dans le marquage des biomolécules pour la microscopie à fluorescence.
- Appliqué à l'étude du repliement et de la dynamique des protéines.
Médecine:
- Envisagé pour une utilisation potentielle en imagerie diagnostique.
- Exploré comme un marqueur pour le suivi des processus cellulaires.
Industrie:
- Utilisé dans le développement de diodes électroluminescentes organiques (OLED).
- Employé dans la création de colorants fluorescents pour diverses applications .
Mécanisme d'action
La fluorescence du 5-(diméthylamino)naphtalène-1-sulfonate de pyrène-1-yle est due à l'excitation des électrons dans les parties pyrène et naphtalène. Lors de l'excitation, les électrons se déplacent vers un état énergétique plus élevé, puis retournent à l'état fondamental, émettant de la lumière dans le processus. Cette émission est très sensible à l'environnement, ce qui rend le composé utile comme sonde dans diverses applications .
Mécanisme D'action
The fluorescence of pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate is due to the excitation of electrons in the pyrene and naphthalene moieties. Upon excitation, the electrons move to a higher energy state and then return to the ground state, emitting light in the process. This emission is highly sensitive to the environment, making the compound useful as a probe in various applications .
Comparaison Avec Des Composés Similaires
Composés similaires:
5-(Diméthylamino)-1-naphtalènesulfonamide (DNSA): Similaire en structure mais n'a pas la partie pyrène.
Pyrène-1-carbaldéhyde: Contient la structure du pyrène mais diffère par les groupes fonctionnels.
Anthracène-9-carbaldéhyde: Structure aromatique similaire mais groupes fonctionnels différents.
Unicité:
- La combinaison des structures du pyrène et du naphtalène dans le 5-(diméthylamino)naphtalène-1-sulfonate de pyrène-1-yle fournit des propriétés de fluorescence uniques.
- La sensibilité du composé aux changements environnementaux en fait un outil précieux en recherche scientifique .
Propriétés
Numéro CAS |
874102-15-5 |
|---|---|
Formule moléculaire |
C28H21NO3S |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
pyren-1-yl 5-(dimethylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C28H21NO3S/c1-29(2)24-10-4-9-22-21(24)8-5-11-26(22)33(30,31)32-25-17-15-20-13-12-18-6-3-7-19-14-16-23(25)28(20)27(18)19/h3-17H,1-2H3 |
Clé InChI |
KGOMQWOKFUKXBV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
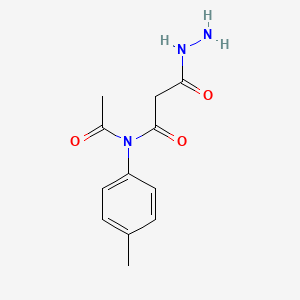
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)
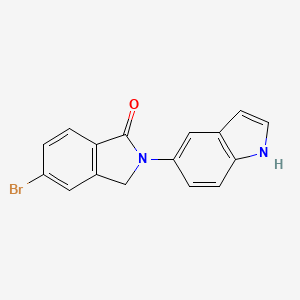
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)
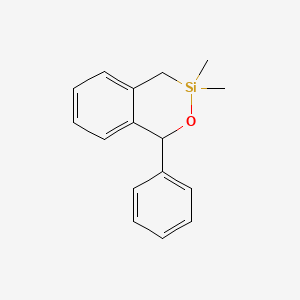
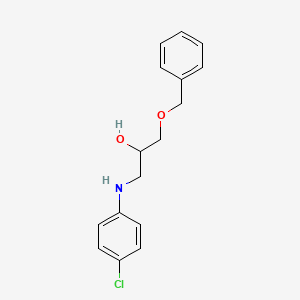
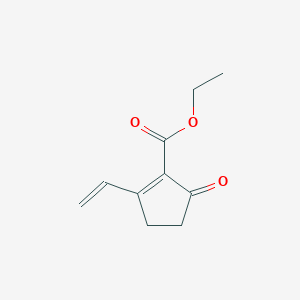
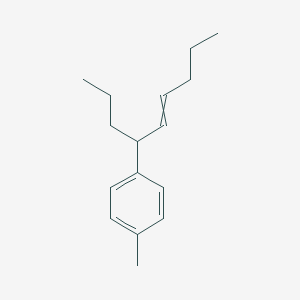

![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)
![1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene](/img/structure/B12604607.png)
